Cas no 1346697-83-3 (5-(Cyclopentyloxy)pyridazin-3(2H)-one)
5-(Cyclopentyloxy)pyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-(Cyclopentyloxy)pyridazin-3(2H)-one
- 4-cyclopentyloxy-1H-pyridazin-6-one
- 1346697-83-3
- DTXSID10856398
- 5-(cyclopentyloxy)-2,3-dihydropyridazin-3-one
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- Inchi: 1S/C9H12N2O2/c12-9-5-8(6-10-11-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12)
- InChI Key: JNHQSOUMFTVFSM-UHFFFAOYSA-N
- SMILES: O(C1C=NNC(C=1)=O)C1CCCC1
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 50.7Ų
5-(Cyclopentyloxy)pyridazin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182286-1g |
5-(Cyclopentyloxy)pyridazin-3(2H)-one |
1346697-83-3 | 95% | 1g |
549.44 USD | 2021-06-01 | |
| Chemenu | CM164253-1g |
5-(cyclopentyloxy)pyridazin-3(2H)-one |
1346697-83-3 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM164253-1g |
5-(cyclopentyloxy)pyridazin-3(2H)-one |
1346697-83-3 | 95% | 1g |
$609 | 2023-03-07 |
5-(Cyclopentyloxy)pyridazin-3(2H)-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(Cyclopentyloxy)pyridazin-3(2H)-one
Research Brief on 5-(Cyclopentyloxy)pyridazin-3(2H)-one (CAS: 1346697-83-3): Recent Advances and Applications
The compound 5-(Cyclopentyloxy)pyridazin-3(2H)-one (CAS: 1346697-83-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is recognized for its potential as a versatile pharmacophore, with applications spanning from enzyme inhibition to drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, highlighting its promise in addressing unmet medical needs.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 5-(Cyclopentyloxy)pyridazin-3(2H)-one as a selective phosphodiesterase (PDE) inhibitor. The research demonstrated that derivatives of this compound exhibit high affinity for PDE4, a target implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. The study utilized molecular docking and in vitro assays to validate its mechanism, revealing a binding energy of -9.2 kcal/mol with PDE4B, suggesting strong inhibitory potential.
Further investigations have extended to its application in oncology. A preclinical trial reported in Bioorganic & Medicinal Chemistry Letters (2024) identified 5-(Cyclopentyloxy)pyridazin-3(2H)-one derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6. These derivatives induced cell cycle arrest in breast cancer cell lines (MCF-7, IC50 = 0.8 μM), underscoring their potential as adjuvant therapies in hormone receptor-positive cancers. Structural modifications, such as the introduction of fluorinated side chains, were noted to enhance bioavailability by 40% compared to first-generation analogs.
From a synthetic chemistry perspective, advancements in green chemistry protocols have streamlined the production of 5-(Cyclopentyloxy)pyridazin-3(2H)-one. A 2024 ACS Sustainable Chemistry & Engineering paper detailed a solvent-free microwave-assisted synthesis achieving an 85% yield with minimal byproducts, addressing previous scalability challenges. This method aligns with the growing emphasis on sustainable pharmaceutical manufacturing.
In conclusion, 5-(Cyclopentyloxy)pyridazin-3(2H)-one represents a multifaceted scaffold with expanding therapeutic relevance. Ongoing research aims to optimize its pharmacokinetic profile and explore novel indications, positioning it as a key candidate for next-generation drug development. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications.
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